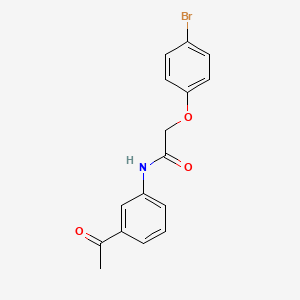
N-(3-acetylphenyl)-2-(4-bromophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(3-acetylphenyl)-2-(4-bromophenoxy)acetamide involves multi-step chemical reactions, including alkylation, nitration, acetylation, and methylation processes. One example includes the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide from p-acetamidophenol through alkylation and nitration, achieving yields of 77.42% and 92.2%, respectively (Zhang Da-yang, 2004). These processes highlight the complexity and efficiency of synthetic routes toward bromophenoxy acetamide derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-acetylphenyl)-2-(4-bromophenoxy)acetamide has been elucidated using various spectroscopic techniques. For instance, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined using elemental analyses and spectroscopic techniques such as HNMR and LC-MS, showcasing the compound's crystallization in the orthorhombic crystal system (G. Sharma et al., 2018). These analyses are crucial for confirming the identity and purity of synthesized compounds.
Chemical Reactions and Properties
Chemical reactions involving N-(3-acetylphenyl)-2-(4-bromophenoxy)acetamide derivatives often include acetylation and bromination. The reactivity and functional group transformations provide insights into the compound's chemical behavior. For example, the Leuckart synthesis method has been employed to create acetamide derivatives, indicating the versatility and reactivity of the acetamide group in chemical syntheses (P. Rani et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are determined through rigorous testing and analysis. The crystal structure, for example, is often analyzed using X-ray diffraction techniques, providing detailed information on the molecular geometry and intermolecular interactions within the compound (S. Geetha et al., 2023).
Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation for Antimalarial Drugs Synthesis : The chemoselective monoacetylation of amino groups in compounds like 2-aminophenol is crucial for synthesizing intermediates like N-(2-hydroxyphenyl)acetamide, which are essential in the natural synthesis of antimalarial drugs. This process, using catalysts like Novozym 435, demonstrates the significance of selective acetylation in drug synthesis (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Applications : Synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have shown potential as anticancer, anti-inflammatory, and analgesic agents. These derivatives, particularly those with halogens on the aromatic ring, demonstrate promising therapeutic applications in these areas (Rani, Pal, Hegde, & Hashim, 2014).
Inhibitors of Membrane Lipid Peroxidation : Certain phenolic derivatives, like acetaminophen, exhibit inhibitory effects on lipid peroxidation. These compounds can act as antioxidants and radical scavengers, highlighting their potential application in protecting against oxidative stress-related damage (Dinis, Madeira, & Almeida, 1994).
Environmental Impact in Water Treatment : Studies on the degradation of acetaminophen in water treatment processes reveal the complex interactions of halide ions, such as chloride and bromide, in the degradation pathways. This research is vital for understanding the environmental fate of pharmaceutical compounds in water treatment systems (Li et al., 2015).
Drug Metabolism and Hepatotoxicity Studies : Research into the metabolism of acetaminophen (paracetamol) and its relation to hepatotoxicity is crucial for understanding the safety profile of widely used analgesics. Metabolic phenotyping and profiling have been instrumental in uncovering the mechanisms of acetaminophen-induced liver damage and identifying potential biomarkers for drug toxicity (Coen, 2015).
Synthesis of Insecticidal Agents : The development of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives has been explored for their insecticidal efficacy against pests like Spodoptera littoralis. These compounds exhibit potential as novel insecticidal agents, offering new avenues for pest control (Rashid et al., 2021).
Antimicrobial Activity of Chalcone Derivatives : Novel chalcone derivatives, including those based on 2-(4-acetamidophenoxy)-N-(3-acetylphenyl)acetamide, have shown strong antibacterial and moderate antifungal activities. These findings indicate their potential as antimicrobial agents (Babu & Selvaraju, 2020).
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-(4-bromophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-11(19)12-3-2-4-14(9-12)18-16(20)10-21-15-7-5-13(17)6-8-15/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMDRKPSXWPWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(4-bromophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5567139.png)
![8-(5-chloro-2-pyridinyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567142.png)
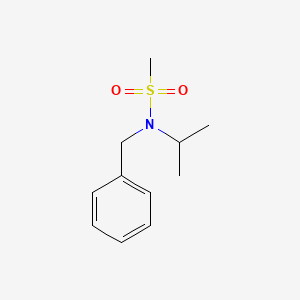
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 2-furoate](/img/structure/B5567173.png)
![1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5567183.png)
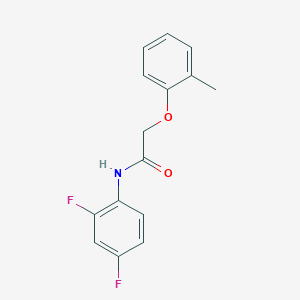
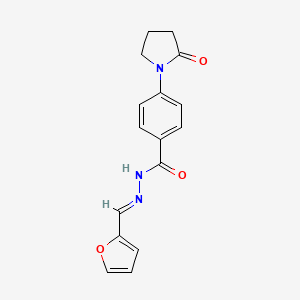
![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-4-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5567195.png)

![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567206.png)
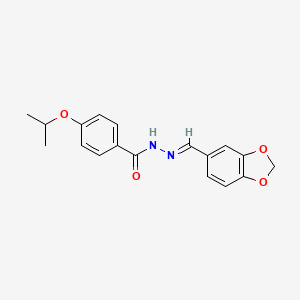
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5567224.png)
![2-(benzylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5567225.png)